(2-Chloro-4,6-dinitrophenyl)hydrazine

Description

Nomenclature and Structural Context within Substituted Hydrazines

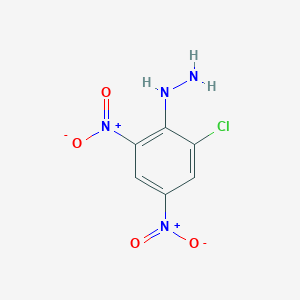

The compound with the chemical formula C₆H₅ClN₄O₄ is systematically named (2-Chloro-4,6-dinitrophenyl)hydrazine . It is a derivative of phenylhydrazine (B124118), which features a hydrazine (B178648) group (-NHNH₂) attached to a benzene (B151609) ring. nih.gov In this specific molecule, the phenyl ring is further substituted with a chlorine atom at the second position and two nitro groups (-NO₂) at the fourth and sixth positions relative to the hydrazine substituent.

Structurally, it is closely related to the well-known analytical reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.org this compound can be considered an analogue of DNPH where a hydrogen atom on the aromatic ring has been replaced by a chlorine atom. This substitution significantly influences the electronic properties and reactivity of the molecule. Hydrazines are broadly classified based on the number and placement of organic substituents on the two nitrogen atoms. wikipedia.org As a derivative of the parent inorganic compound hydrazine (H₂N-NH₂), this compound is an example of an asymmetrically substituted arylhydrazine, where the organic group is bonded to only one of the nitrogen atoms. wikipedia.org

Below is a table detailing the key structural and chemical properties of the compound.

| Property | Value |

| CAS Number | 89581-78-2 chemsrc.com |

| Molecular Formula | C₆H₅ClN₄O₄ |

| Molecular Weight | 248.59 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-(2-chloro-4,6-dinitrophenyl)hydrazine |

| Class | Substituted Aromatic Hydrazine |

Historical Overview of Research on Aromatic Hydrazine Derivatives

The study of hydrazine and its derivatives dates back over a century. researchgate.net The first aromatic hydrazine, phenylhydrazine, was synthesized in 1875 by the German chemist Emil Fischer. hydrazine.com This discovery was a landmark in organic chemistry, opening up a new class of compounds with unique reactivity. Fischer's work also included using phenylhydrazine to study the structure of carbohydrates, a foundational application in analytical chemistry. wikipedia.org

Following this, other aromatic hydrazine derivatives were developed, with 2,4-dinitrophenylhydrazine (DNPH) becoming particularly prominent. wikipedia.org Developed by Brady and Elsmie, DNPH, also known as Brady's reagent, became a standard tool in qualitative organic analysis for detecting and identifying aldehydes and ketones. wikipedia.orgbyjus.com The reaction of DNPH with carbonyl compounds produces brightly colored dinitrophenylhydrazone precipitates with characteristic melting points, facilitating their identification. wikipedia.orggeeksforgeeks.org

The synthesis of these compounds, such as DNPH, often involves the reaction of a substituted chlorobenzene (B131634) (like 2,4-dinitrochlorobenzene) with hydrazine. byjus.comvedantu.com The electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution. byjus.com The historical development of these reagents laid the groundwork for the synthesis and investigation of more complex derivatives like this compound, as researchers began to explore how additional substituents could modulate the properties and applications of the core hydrazine structure.

Significance of the Chloro-Substituent in Advanced Chemical Applications

The introduction of a chlorine atom onto the aromatic ring of a molecule like dinitrophenylhydrazine has profound effects on its chemical properties and potential applications. acs.org Chlorine is a highly versatile substituent in organic chemistry, valued for its ability to modify a molecule's functionality, stability, and reactivity. acs.orgnih.gov

The key effects and significance of the chloro-substituent include:

Electronic Effects : As a halogen, chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This influences the acidity and reactivity of nearby functional groups. nih.gov Simultaneously, it can donate electron density to the aromatic π-system through resonance. acs.org This dual nature allows for fine-tuning of the molecule's electronic properties.

Modulation of Physicochemical Properties : The presence of the chloro group impacts the molecule's polarity, lipophilicity, and boiling point. fiveable.meresearchgate.net An increase in lipophilicity can be particularly important in the development of pharmaceuticals and agrochemicals, as it can enhance the molecule's ability to cross cell membranes. researchgate.net

Reactivity and Synthetic Utility : The carbon-chlorine bond provides a reactive site for further functionalization. fiveable.me It can be displaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures. nih.gov This makes chloro-substituted compounds valuable intermediates in multi-step organic synthesis. nih.gov

Applications in Medicinal Chemistry : Chlorine is a common feature in many FDA-approved drugs. nih.gov Its inclusion in a molecular structure can enhance biological activity, improve metabolic stability, and contribute to the selective binding of a drug to its target. researchgate.netnih.gov

In the context of this compound, the chloro group, in conjunction with the two nitro groups, makes the aromatic ring highly electron-deficient, which can influence the reactivity of the hydrazine moiety and provide a handle for subsequent chemical modifications.

Current Research Landscape and Future Directions for Functionalized Hydrazines

The field of hydrazine chemistry continues to evolve, with functionalized hydrazines and their derivatives, hydrazides and hydrazones, being central to many areas of modern research. ekb.egnbinno.com These compounds are recognized as crucial intermediates and synthons for creating a wide array of complex molecules. mdpi.comiscientific.org

Current Research Focus:

Heterocyclic Synthesis : Hydrazine derivatives are extensively used as precursors for synthesizing heterocyclic compounds such as pyrazoles, triazoles, and pyridazines. nbinno.comnaturalspublishing.com These heterocyclic systems are core structures in many pharmaceuticals, dyes, and agrochemicals. mdpi.comnaturalspublishing.com

Medicinal Chemistry : Substituted hydrazines and hydrazones exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anti-tumoral properties. ekb.egnaturalspublishing.com Ongoing research focuses on designing and synthesizing novel hydrazine-based compounds as potential therapeutic agents. iscientific.org

Materials Science : Functionalized hydrazines are being explored in the development of advanced materials. For example, hydrazine-functionalized nanoparticles have been created for specific applications like the enrichment of glycopeptides in biological samples. rsc.orgnih.gov They are also used to simultaneously reduce and functionalize materials like graphene oxide. mdpi.com

Future Directions:

The versatility of the hydrazine functional group suggests promising avenues for future research. A key area of development is their application in novel chemical transformations. naturalspublishing.com Future applications are envisioned in areas such as sigmatropic rearrangements, C-H bond insertion, ylide synthesis, and cross-coupling reactions. naturalspublishing.com The ability to precisely tailor the electronic and steric properties of hydrazine derivatives by introducing various substituents, as seen in this compound, will continue to drive innovation in drug discovery, catalysis, and the creation of novel functional materials. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4,6-dinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O4/c7-4-1-3(10(12)13)2-5(11(14)15)6(4)9-8/h1-2,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJQHDZDDSXNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NN)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 2 Chloro 4,6 Dinitrophenyl Hydrazine

Synthetic Routes for (2-Chloro-4,6-dinitrophenyl)hydrazine

This compound is a valuable reagent in organic chemistry, primarily synthesized through nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for the feasibility of this synthetic approach.

Nucleophilic Aromatic Substitution Approaches

The principal and most widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648). researchgate.netbyjus.com This reaction is facilitated by the presence of two nitro groups positioned ortho and para to the chlorine atom. These electron-withdrawing groups strongly activate the aryl halide towards nucleophilic attack by delocalizing the negative charge of the intermediate. mdpi.com

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophilic hydrazine attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. mdpi.comwikipedia.org In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. mdpi.com

The reaction is typically carried out by refluxing 1-chloro-2,4-dinitrobenzene with a solution of hydrazine. chempap.org Hydrazine sulfate (B86663) in the presence of a base like sodium acetate (B1210297) can also be used to generate the free hydrazine nucleophile in situ. researchgate.net The choice of solvent can influence the reaction rate, with studies on the analogous reaction with 2,4-dinitrochlorobenzene showing a reactivity order of DMSO > MeCN > MeOH. researchgate.netnih.govwikipedia.org This is attributed to the solvent's ability to stabilize the charged intermediate.

Table 1: Effect of Solvent on the Hydrazinolysis of 1-Chloro-2,4-dinitrobenzene

| Solvent | Relative Reactivity | Rate-Determining Step |

| Dimethyl Sulfoxide (DMSO) | High | Departure of the leaving group |

| Acetonitrile (MeCN) | Medium | Formation of the zwitterionic intermediate |

| Methanol (MeOH) | Low | Formation of the zwitterionic intermediate |

Design and Synthesis of Halogen-Substituted Hydrazine Auxiliaries

Halogen-substituted hydrazine auxiliaries are designed to introduce specific functionalities or properties into a molecule, often for applications in asymmetric synthesis or for facilitating structural analysis. This compound serves as a notable example of such an auxiliary, particularly as a crystalline agent for the determination of the absolute configuration of chiral ketones. researchgate.net

The design principle behind using this compound lies in the incorporation of a heavy atom (chlorine) into the structure. When this hydrazine reacts with a chiral ketone, it forms a chiral hydrazone derivative. These derivatives are often highly crystalline and suitable for single-crystal X-ray crystallographic analysis. The presence of the chlorine atom allows for the use of the anomalous dispersion effect in X-ray crystallography, which can be used to unambiguously determine the absolute stereochemistry of the chiral center in the original ketone. researchgate.net The synthesis of this auxiliary follows the nucleophilic aromatic substitution route described in section 2.1.1.

Reaction Mechanisms with Carbonyl Compounds

This compound is a well-known derivatizing agent for aldehydes and ketones, reacting with the carbonyl group to form characteristic hydrazones. This reaction is a cornerstone of qualitative organic analysis.

Nucleophilic Addition-Elimination for Hydrazone Formation

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. libretexts.orgpearson.com The reaction is typically acid-catalyzed.

The mechanism involves two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination (Dehydration): The tetrahedral intermediate then eliminates a molecule of water. This dehydration step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final product, a (2-Chloro-4,6-dinitrophenyl)hydrazone. libretexts.org

The resulting hydrazones are often brightly colored, insoluble solids with sharp, characteristic melting points, which can be used to identify the original aldehyde or ketone. byjus.comlibretexts.org It is important to note that this compound does not typically react with other carbonyl-containing functional groups such as esters, amides, or carboxylic acids under these conditions. libretexts.org

Mechanistic Investigations of Condensation Reactions with Varied Carbonyl Substrates

Mechanistic investigations have revealed differences in the condensation reaction of this compound with various carbonyl substrates. A notable observation is the difference in the color of the resulting hydrazone precipitate depending on the nature of the carbonyl compound.

Aliphatic carbonyls (aldehydes and ketones) typically produce yellow precipitates. libretexts.org

Aromatic carbonyls , on the other hand, tend to form orange to red precipitates. libretexts.orgresearchgate.net

This color difference is attributed to the extended conjugation in the hydrazones derived from aromatic carbonyl compounds, which shifts the absorption maximum to a longer wavelength.

The reaction is an equilibrium process. libretexts.org The formation of the hydrazone is favored by the precipitation of the solid product from the reaction mixture, which drives the equilibrium forward according to Le Châtelier's principle. Spectroscopic studies, including UV-Vis, IR, and NMR, have been used to characterize the synthesized hydrazones and confirm the formation of the C=N bond. nih.gov

Chemical Transformations and Derivative Synthesis

Beyond the formation of simple hydrazones for identification purposes, this compound and its derivatives are versatile intermediates in the synthesis of a variety of organic compounds, particularly heterocycles.

One significant transformation is the reduction of the nitro groups . The two nitro groups on the phenyl ring can be reduced to amino groups. For instance, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) using sodium borohydride (B1222165) in the presence of a palladium nanoparticle catalyst has been shown to yield 2,4-diaminophenylhydrazine. commonorganicchemistry.com Other reagents commonly used for the reduction of aromatic nitro groups include metals in acidic media (e.g., Fe, Sn, Zn with HCl) or catalytic hydrogenation. researchgate.netacs.org

The hydrazone derivatives of this compound are valuable precursors for cyclization reactions to form various heterocyclic rings.

Pyrazole Synthesis: Dinitrophenylhydrazones derived from α,β-unsaturated ketones can undergo cyclization to form 1-(2,4-dinitrophenyl)-substituted pyrazolines. Additionally, the reaction of 2,4-dinitrophenylhydrazine with 1,3-dicarbonyl compounds or chalcones can lead to the synthesis of substituted pyrazoles. wikipedia.orgbyjus.com

Fischer Indole (B1671886) Synthesis: Phenylhydrazones are key intermediates in the Fischer indole synthesis, a reaction that produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. organic-chemistry.org While the direct application with the chloro-substituted title compound is less commonly cited, the general reactivity of its hydrazones makes this a potential synthetic pathway.

Triazole and Triazinoindole Synthesis: Hydrazones can be utilized in the synthesis of triazole and triazino[5,6-b]indole ring systems through various cyclization strategies. researchgate.netchemistryjournal.netnih.gov

These transformations highlight the utility of this compound not just as an analytical reagent but also as a building block in synthetic organic chemistry for the creation of more complex molecules.

An article focusing on the specific synthetic methodologies and reaction pathways involving This compound , as per the requested outline, cannot be generated at this time.

Extensive research did not yield specific data or studies corresponding to the preparation of chiral hydrazones, the synthesis of modified Schiff bases, or the cyclization reactions of hydrazone derivatives using this compound as the starting reagent. Similarly, literature detailing the influence of solvent and reaction conditions on product formation and kinetics for this specific compound was not available.

The available scientific literature extensively covers these reactions for the closely related and more commonly used analogue, (2,4-dinitrophenyl)hydrazine (DNPH) . However, per the instructions to focus solely on this compound and not introduce information outside the explicit scope, content based on its non-chlorinated counterpart cannot be provided.

Advanced Analytical Applications in Chemical Research

Application as a Crystalline Auxiliary for Absolute Configuration Determination

(2-Chloro-4,6-dinitrophenyl)hydrazine has been identified as a highly effective crystalline agent for the determination of the absolute configuration of chiral carbonyl compounds. This method is particularly valuable when other spectroscopic techniques are insufficient for unambiguously assigning stereochemistry. The strategy involves derivatizing the chiral ketone or aldehyde to form a crystalline hydrazone, which is then subjected to single-crystal X-ray analysis.

The foundational step in this application is the chemical reaction between this compound and a chiral carbonyl compound. This condensation reaction yields the corresponding chiral hydrazone. Researchers have successfully synthesized various chiral hydrazones from chiral ketones using this hydrazine (B178648), finding that the derivatives readily form single crystals of a quality suitable for X-ray diffraction studies.

The presence of the bulky and electron-deficient dinitrophenyl group, combined with the chlorine atom, facilitates the formation of a stable and highly ordered crystal lattice. This high degree of crystallinity is essential for obtaining high-resolution diffraction data, which is a prerequisite for an accurate structural determination. The molecular structure of the resulting hydrazone incorporates the original stereocenter from the carbonyl compound into a larger, rigid framework, locking it into a fixed conformation within the crystal.

The key methodological advance offered by using this compound lies in the presence of the chlorine atom, which serves as a "heavy atom" for crystallographic purposes. The absolute configuration of the chiral hydrazone is determined through X-ray crystallographic analysis by utilizing the anomalous dispersion effect of the chlorine atom.

Anomalous dispersion occurs when the wavelength of the incident X-rays is near the absorption edge of an atom. This effect causes a phase shift in the scattered X-rays, allowing for the differentiation between a crystal structure and its mirror image (enantiomer). By analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true absolute configuration of the molecule, and thus of the original chiral carbonyl compound, can be determined non-empirically. This technique provides a reliable and definitive assignment of stereochemistry.

Chromatographic Methodologies Utilizing Derivatives of this compound

Derivatization is a common strategy in chromatography to enhance the detection and separation of analytes. While the related compound 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used for this purpose with carbonyl compounds, specific, detailed research findings on the broad application of this compound derivatives in routine HPLC, TLC, and GC analyses are not extensively documented in readily available scientific literature. The primary documented use of this specific chloro-derivative is in the specialized field of X-ray crystallography.

A thorough review of scientific literature did not yield specific, established HPLC methodologies or applications utilizing analytes derivatized with this compound.

Specific research detailing the use of this compound as a derivatizing agent for the separation and identification of compounds via Thin-Layer Chromatography could not be located in the searched literature.

Documented methods for the analysis of volatile hydrazone derivatives formed from this compound using Gas Chromatography were not found in a comprehensive literature search.

Spectrophotometric and Colorimetric Techniques for Derivatized Analytes

UV-Visible Spectrophotometry of Hydrazone Adducts

There is no specific information available in the searched literature detailing the UV-Visible spectrophotometric analysis of hydrazone adducts formed from this compound. Data regarding the characteristic maximum absorption wavelengths (λmax) for these specific derivatives could not be located. For the related compound, 2,4-dinitrophenylhydrazine, the resulting hydrazones exhibit strong absorbance in the UV-visible region, which is fundamental to their detection and quantification, but these specific values cannot be extrapolated to its chloro-derivative.

Development of Colorimetric Assays for Organic Functional Groups

While hydrazine-based reagents are widely used for the colorimetric detection of aldehydes and ketones, no studies were found that specifically detail the development or application of this compound for this purpose. Assays using the analogous 2,4-dinitrophenylhydrazine (often in a formulation known as Brady's reagent) are well-established, producing characteristically colored precipitates (yellow, orange, or red) upon reaction with carbonyl groups, which forms the basis of a qualitative test. However, specific colorimetric assay parameters and applications for this compound are not described in the available literature.

Mass Spectrometry for Structural Characterization and Adduct Identification

Electrospray Ionization Mass Spectrometry (ESI/MS) and Tandem MS (MS/MS) of Hydrazone Derivatives

Identification of Reaction Intermediates and Adducts

Information regarding the use of mass spectrometry to identify reaction intermediates and adducts specifically for derivatization reactions involving this compound is not available in the reviewed sources.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

There are no specific studies detailing the use of this compound as a derivatizing agent to enhance analytical sensitivity and selectivity for target analytes. The general principle of using dinitrophenylhydrazine reagents is to introduce a chromophore for spectrophotometric detection and to increase the molecular weight and ionization efficiency for mass spectrometric analysis, thereby improving detection limits and simplifying analysis of complex mixtures. However, the specific advantages, enhancements, or applications of the chloro-substituted version for these purposes have not been reported.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient available information to generate a detailed article on the chemical compound This compound that meets the specific requirements of the requested outline.

The search results did not yield specific experimental data for the ¹H NMR, ¹³C NMR, FTIR, or Raman spectra of this compound or its adducts. The available literature and spectral databases predominantly feature the related, but structurally distinct, compound 2,4-dinitrophenylhydrazine (DNPH).

Due to the strict instruction to focus solely on this compound and the absence of requisite data, it is not possible to provide a scientifically accurate and thorough analysis for the following sections:

Spectroscopic and Structural Elucidation of 2 Chloro 4,6 Dinitrophenyl Hydrazine and Its Adducts

Vibrational Spectroscopy for Functional Group and Intermolecular Interactions

Raman Spectroscopy for Vibrational Mode Assignment

Without primary or secondary research data for the specified compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, the article cannot be generated as requested.

X-ray Crystallography for Solid-State Structure and Chiral Analysis

Detailed crystallographic studies of dinitrophenylhydrazone derivatives reveal characteristic bond lengths that define the hydrazone linkage. The C=N double bond is typically observed around 1.275 Å to 1.28 pm, while the adjacent N-N single bond has a length of approximately 1.380 Å (1.38 pm). nih.govwikipedia.org These values are consistent across various related structures. nih.gov

While the main molecular backbone is largely planar, the nitro groups on the dinitrophenyl unit are typically twisted slightly out of the plane of the benzene (B151609) ring to which they are attached. These torsions are generally minor, with inclination angles of a few degrees, such as 2.1° and 6.5°, being reported for the two nitro groups in a representative structure. nih.gov

| Parameter | Typical Value | Reference |

|---|---|---|

| C=N Bond Length | ~1.275 Å | nih.gov |

| N-N Bond Length | ~1.380 Å | nih.govwikipedia.org |

| Dihedral Angle (between rings) | ~3° - 8° | nih.gov |

| Nitro Group Torsion Angle 1 | ~2.1° | nih.gov |

| Nitro Group Torsion Angle 2 | ~6.5° | nih.gov |

The arrangement of molecules in the crystal lattice is governed by a combination of hydrogen bonds and other non-covalent interactions. As mentioned previously, intermolecular O—H⋯O, N—H⋯O, and C—H⋯Cl hydrogen bonds are instrumental in forming layered structures that extend into a three-dimensional framework. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation System Analysis

UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of dinitrophenylhydrazone adducts, which are typically colored compounds due to their extended conjugation systems. The spectra of these molecules are characterized by distinct absorption bands corresponding to specific electronic transitions.

The parent compound, 2,4-dinitrophenylhydrazine (B122626), exhibits two primary absorption bands at approximately 267 nm and 363 nm. These are assigned to π→π* and n→π* electronic transitions, respectively. researchgate.net Upon condensation with an aldehyde or ketone to form a hydrazone, the resulting extended π-system influences the position of these absorption maxima.

For example, the 2,4-dinitrophenylhydrazone derivative of benzaldehyde (B42025) shows intense peaks at around 235 nm (π→π) and 353 nm (n→π). researchgate.net The exact wavelength (λmax) of these transitions is sensitive to the specific structure of the aldehyde or ketone used, as well as the solvent, but they generally fall within predictable ranges. researchgate.net The π→π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and imine system, while the n→π* transition involves an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) being promoted to a π* antibonding orbital. The high intensity of these absorptions is responsible for the characteristic yellow, orange, or red color of these compounds. byjus.comgeeksforgeeks.org

| Compound/Derivative | Transition | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | π→π | ~267 nm | researchgate.net |

| 2,4-Dinitrophenylhydrazine | n→π | ~363 nm | researchgate.net |

| Benzaldehyde-2,4-dinitrophenylhydrazone | π→π | ~235 nm | researchgate.net |

| Benzaldehyde-2,4-dinitrophenylhydrazone | n→π | ~353 nm | researchgate.net |

Emerging Research Frontiers and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for Substituted Hydrazine (B178648) Synthesis

The synthesis of substituted hydrazines, including (2-Chloro-4,6-dinitrophenyl)hydrazine, has traditionally relied on methods that may involve hazardous solvents and reagents. The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances.

Recent advancements in the synthesis of related hydrazine derivatives have highlighted several promising green strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. ajrconline.orgnih.gov The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of substituted phenylhydrazines. ajrconline.orgrsc.org

Catalyst-Free and Solvent-Free Reactions: Innovations in synthetic methodology have led to reactions that can proceed without a catalyst, reducing both cost and potential metal contamination of the product. rsc.org Performing reactions in the absence of a solvent or in environmentally friendly solvents like water further enhances the green credentials of a synthetic process. organic-chemistry.org

Use of Greener Catalysts: When a catalyst is necessary, the focus is shifting towards more sustainable options. For instance, solid-supported catalysts and organocatalysts are being explored as alternatives to traditional metal catalysts. nih.gov

Continuous Flow Synthesis: This approach offers better control over reaction parameters, improved safety, and easier scalability compared to batch processes. It has been explored for the synthesis of phenylhydrazine (B124118) salts and represents a promising avenue for cleaner production. patsnap.com

While the traditional synthesis of 2,4-dinitrophenylhydrazine (B122626) involves the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate, often in an alcohol solvent, orgsyn.orgyoutube.comsciencemadness.org future research will likely focus on adapting these greener principles to the synthesis of this compound to improve its environmental footprint.

Exploration of Novel Applications in Organic Electronics and Materials Science

The unique electronic properties of hydrazine derivatives, particularly their hydrazone products, have opened up exciting possibilities in the fields of organic electronics and materials science. The presence of the C=N-NH moiety in hydrazones provides a versatile platform for tuning the electronic and optical properties of molecules. researchgate.net

Organic Electronics:

Derivatives of this compound are being investigated for their potential use in various organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): Hydrazone-based compounds have shown promise as emitting materials in OLEDs. osti.gov Certain keto hydrazone complexes, for example, have been found to emit blue light, a critical component for full-color displays. osti.gov Pyrazoline derivatives, which can be synthesized from hydrazines, are also known for their blue-emitting properties and have been extensively utilized in OLEDs. researchgate.net

Organic Thin-Film Transistors (OTFTs): The semiconductor properties of organic materials are at the heart of OTFTs. Research into small molecule organic semiconductors is crucial for developing flexible and low-cost electronic devices. rsc.org Hydrazine derivatives are being explored for their potential as active materials in these transistors. researchgate.net

Materials Science:

The ability of hydrazine derivatives to participate in the formation of conjugated polymers makes them attractive for materials science applications.

Conductive Polymers: These polymers possess the electrical properties of metals while retaining the processing advantages of plastics. wikipedia.org Polyaniline (PANI) and its derivatives are among the most studied conductive polymers. nih.govmdpi.com The functionalization of such polymers can be achieved through reactions involving hydrazine, suggesting a pathway for incorporating this compound moieties to tailor the properties of these advanced materials. nih.gov

The table below summarizes potential applications of hydrazone derivatives in organic electronics.

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emitting layer materials, charge transport layers | Electroluminescence, high fluorescence quantum yield, tunable emission color |

| Organic Thin-Film Transistors (OTFTs) | Active semiconductor layer | Charge carrier mobility, environmental stability |

| Conductive Polymers | Monomers or functionalizing agents | Electrical conductivity, processability, environmental stability |

Advanced Sensing and Detection Technologies Based on Hydrazone Derivatives

Hydrazone derivatives of this compound are at the forefront of developing advanced sensing and detection technologies. Their ability to exhibit distinct colorimetric or fluorescent changes upon interaction with specific analytes makes them excellent candidates for chemosensors.

The design of these sensors often relies on the acidic N-H proton of the hydrazone group, which can be deprotonated in the presence of basic anions, leading to a visible color change. This principle has been effectively used to detect a range of anions.

Recent research has demonstrated the utility of dinitrophenyl hydrazones as colorimetric probes for various anions. For instance, novel hydrazones have been synthesized that show a distinct color change from light yellow to magenta in the presence of anions such as fluoride, cyanide, acetate (B1210297), and dihydrogen phosphate.

The table below details the detection limits of a novel dinitrophenyl hydrazone for various anions.

| Analyte (Anion) | Limit of Detection (LOD) |

| Cyanide (CN⁻) | 0.35 µM |

This high sensitivity, particularly for cyanide, highlights the potential of these compounds in environmental monitoring and clinical diagnostics. The interaction mechanism often involves deprotonation of the NH group of the hydrazone, which can be confirmed by techniques like ¹H NMR titrations.

Beyond simple colorimetric detection, researchers are also exploring the development of fluorescent chemosensors based on hydrazone derivatives for the detection of metal ions and other species.

Synergistic Integration of Experimental and Theoretical Methodologies for Comprehensive Characterization

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is crucial for designing new materials and technologies. The integration of experimental techniques with theoretical and computational methods provides a powerful approach for a detailed characterization of these compounds.

Experimental Techniques:

A suite of spectroscopic and analytical methods is employed to elucidate the structures and properties of newly synthesized hydrazone derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic absorption properties of the compounds.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

Single-Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the solid state.

Theoretical and Computational Methods:

Density Functional Theory (DFT) is a prominent computational method used to complement experimental findings and predict molecular properties:

Geometry Optimization: Predicts the most stable three-dimensional structure of a molecule.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic transitions and reactivity.

Spectroscopic Simulations: Theoretical prediction of IR, NMR, and UV-Vis spectra can aid in the interpretation of experimental data.

Molecular Electrostatic Potential (MEP): Maps the charge distribution within a molecule, providing insights into its reactive sites.

The synergy between these experimental and theoretical approaches allows for a robust characterization of hydrazone derivatives, facilitating the rational design of new compounds with tailored properties for specific applications in materials science, sensing, and beyond.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (2-Chloro-4,6-dinitrophenyl)hydrazine, and how can intermediates be characterized?

- Methodology :

- Synthesis : React 2-chloro-1,3-dinitrobenzene with hydrazine hydrate in ethanol under reflux. The electron-withdrawing nitro groups activate the chloro substituent for nucleophilic substitution by hydrazine .

- Purification : Isolate the product via vacuum filtration and wash with cold ethanol to remove unreacted hydrazine.

- Characterization : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm the N–H stretching (3100–3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹). Elemental analysis (C, H, N) and melting point determination can validate purity .

Q. How can this compound derivatives be used to identify carbonyl compounds?

- Methodology :

- Reaction : Condense the compound with aldehydes/ketones in acidic ethanol to form hydrazones. Monitor precipitate formation (yellow to red) as a qualitative indicator .

- Identification : Recrystallize the hydrazone derivative and compare its melting point against literature values. High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) can resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Keep the compound wet with 30% ethanol to mitigate explosion risks from friction or shock .

- Handling : Use explosion-proof equipment, anti-static lab coats, and conduct reactions in fume hoods with blast shields. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How do nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution?

- Methodology :

- Mechanistic Study : Perform density functional theory (DFT) calculations to evaluate the transition state energy of hydrazine attacking the chloro-substituted carbon. Compare charge distribution using electrostatic potential maps .

- Kinetics : Monitor reaction rates under varying temperatures (25–80°C) and solvents (ethanol, DMF) to assess substituent effects on activation energy .

Q. Can intramolecular hydrogen bonding in this compound be exploited for crystal engineering?

- Methodology :

- Crystallography : Grow single crystals via slow evaporation in ethanol/water. Solve the structure using SHELX software (e.g., SHELXL for refinement) to analyze hydrogen-bonding networks (N–H⋯O, N–H⋯Cl) .

- Thermal Analysis : Correlate hydrogen bonding patterns with thermal stability using thermogravimetric analysis (TGA) and DSC .

Q. What computational tools predict the mutagenic potential of this compound derivatives?

- Methodology :

- In Silico Analysis : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict toxicity based on nitro and hydrazine functional groups. Validate with Ames test data for bacterial mutagenicity .

- Molecular Docking : Simulate interactions with DNA bases (e.g., guanine) to identify binding sites and mutagenic pathways .

Q. How does the steric environment affect the regioselectivity of hydrazone formation with unsymmetrical carbonyl compounds?

- Methodology :

- Experimental Design : React this compound with α,β-unsaturated ketones. Analyze regioselectivity via ¹H NMR (olefinic proton shifts) and X-ray crystallography .

- Computational Modeling : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites in the hydrazine-carbonyl adduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.